molecular formula C17H12ClFN4O2 B11472566 3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11472566
M. Wt: 358.8 g/mol
InChI Key: QLNDDZOPCDRHPG-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-6-(4-fluorophenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 2-chlorobenzyl chloride with 4-fluorobenzylamine, followed by cyclization with a suitable triazole derivative under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-6-(4-fluorophenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-6-(4-fluorophenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Triazole derivatives: Compounds with a triazole ring that may have different substituents, leading to varied chemical and biological properties.

Uniqueness

3-[(2-Chlorophenyl)methyl]-6-(4-fluorophenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H12ClFN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C17H12ClFN4O2/c18-14-4-2-1-3-11(14)9-22-16(24)20-15-10-21(17(25)23(15)22)13-7-5-12(19)6-8-13/h1-8H,9-10H2

InChI Key

QLNDDZOPCDRHPG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)N(N2C(=O)N1C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl

Origin of Product

United States

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